4-hydroxy-2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound featuring a trifluoromethyl group, a piperidine ring, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the strong electron-withdrawing properties of the trifluoromethyl group to stabilize the intermediate radicals, facilitating the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:
Chemistry: The compound is used in the study of radical trifluoromethylation and other advanced organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the piperidine ring and pyrido[2,3-d]pyrimidine core contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylpiperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanamine: Shares the trifluoromethyl and piperidine features but differs in the core structure.
4- (4- (trifluoromethyl)phenyl)thieno [2,3-d]pyrimidine: Contains a similar trifluoromethyl group and pyrimidine core but with a thieno ring.
Uniqueness
2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a pyrido[2,3-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H21F3N4O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-[3-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C20H21F3N4O2/c1-11-4-3-7-27(10-11)19-25-17-16(18(29)26-19)14(9-15(28)24-17)12-5-2-6-13(8-12)20(21,22)23/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3,(H2,24,25,26,28,29) |
InChI Key |
AMHLZKUKRDJODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C4=CC(=CC=C4)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
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